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Compound of Interest

Compound Name: Echinenone

Cat. No.: B051690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for echinenone, a

keto-carotenoid of significant interest in various scientific fields. The following sections detail its

Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectroscopic properties,

offering a valuable resource for identification, characterization, and quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Echinenone exhibits characteristic absorption maxima in the visible region of the

electromagnetic spectrum, a feature attributable to its extended system of conjugated double

bonds. The precise wavelength of maximum absorption (λmax) is solvent-dependent.

Table 1: UV-Vis Spectroscopic Data for Echinenone
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Solvent λmax (nm)
Molar Absorptivity
(ε) (L mol⁻¹ cm⁻¹)

Specific Extinction
Coefficient (E1%
1cm)

Petroleum Ether 458 119,000 2158[1]

Acetone 460-461, (474) Not available Not available

Ethanol 461 Not available Not available

Hexane (432), 459, (483) Not available Not available

Benzene 472 Not available Not available

DMSO 476 Not available Not available

Note: Values in parentheses indicate shoulder peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for echinenone are crucial for its structural elucidation and

confirmation. While a complete, publicly available dataset of assigned chemical shifts and

coupling constants remains elusive in readily accessible databases, typical chemical shift

ranges for the functional groups present in echinenone can be predicted based on the

analysis of related carotenoid structures.

Expected ¹H NMR Chemical Shift Regions for Echinenone:

Olefinic Protons: The numerous protons on the conjugated polyene chain are expected to

resonate in the downfield region, typically between 6.0 and 7.0 ppm.

Methyl Protons: The methyl groups attached to the polyene chain and the cyclohexene rings

will appear in the upfield region, generally between 1.0 and 2.5 ppm.

Methylene Protons: Protons of the methylene groups in the cyclohexene rings are expected

to resonate in the range of 1.5 to 2.8 ppm.

Expected ¹³C NMR Chemical Shift Regions for Echinenone:
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Carbonyl Carbon: The ketone carbonyl carbon (C=O) at the 4-position is expected to have a

characteristic chemical shift in the highly deshielded region of the spectrum, typically

between 190 and 220 ppm.

Olefinic Carbons: The sp² hybridized carbons of the polyene chain and the cyclohexene rings

will resonate in the broad region of approximately 110 to 160 ppm.

Aliphatic Carbons: The sp³ hybridized carbons of the methyl and methylene groups in the

rings will appear in the upfield region of the spectrum.

Experimental Protocols
Detailed experimental procedures are critical for the reproducible acquisition of high-quality

spectroscopic data. The following sections outline generalized protocols for the UV-Vis and

NMR analysis of carotenoids like echinenone.

UV-Vis Spectroscopy Protocol
A standard procedure for obtaining the UV-Vis spectrum of a carotenoid involves dissolving a

pure sample in a suitable spectroscopic-grade solvent and measuring its absorbance across

the ultraviolet and visible range.

Materials:

Echinenone standard

Spectroscopic grade solvents (e.g., petroleum ether, acetone, ethanol, hexane)

Volumetric flasks

Quartz cuvettes

UV-Vis spectrophotometer

Procedure:

Sample Preparation: Accurately weigh a small amount of echinenone and dissolve it in a

known volume of the chosen solvent to prepare a stock solution of known concentration.
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Serial Dilution: Perform serial dilutions of the stock solution to obtain a series of standards

with concentrations that fall within the linear range of the spectrophotometer.

Spectrophotometer Setup: Set the spectrophotometer to scan a wavelength range

appropriate for carotenoids, typically from 300 to 600 nm. Use the pure solvent as a blank to

zero the instrument.

Data Acquisition: Record the absorbance spectra for each of the standard solutions.

Determination of λmax: Identify the wavelength(s) of maximum absorbance from the spectra.

Calculation of Molar Absorptivity (ε): Using the Beer-Lambert law (A = εcl), where A is the

absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1

cm), calculate the molar absorptivity at each λmax.

NMR Spectroscopy Protocol
The acquisition of NMR spectra for echinenone requires careful sample preparation to ensure

a homogeneous solution free of paramagnetic impurities.

Materials:

Echinenone standard

Deuterated solvent (e.g., deuterated chloroform, CDCl₃)

NMR tubes

NMR spectrometer

Procedure:

Sample Preparation: Dissolve an appropriate amount of the purified echinenone sample in a

suitable volume of deuterated solvent (typically 0.5-0.7 mL for a standard 5 mm NMR tube).

The concentration should be sufficient to obtain a good signal-to-noise ratio.

Filtration: To remove any particulate matter, filter the sample solution through a small plug of

glass wool in a Pasteur pipette directly into the NMR tube.
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Spectrometer Setup: Place the NMR tube in the spectrometer. The instrument is then tuned

to the appropriate frequencies for ¹H and ¹³C nuclei.

Locking and Shimming: The spectrometer's magnetic field is "locked" onto the deuterium

signal of the solvent to compensate for any field drift. The magnetic field homogeneity is then

optimized through a process called "shimming" to obtain sharp spectral lines.

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, proton decoupling is

typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak

for each unique carbon atom.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to

generate the frequency-domain NMR spectra. The spectra are then phased and baseline-

corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard

(e.g., tetramethylsilane, TMS).

Data Analysis Workflow
The following diagram illustrates the general workflow for the acquisition and analysis of

spectroscopic data for a compound like echinenone.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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